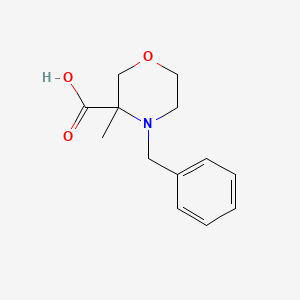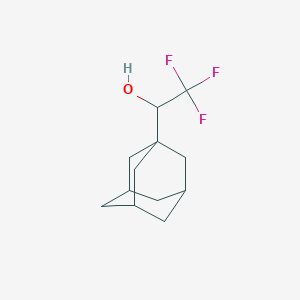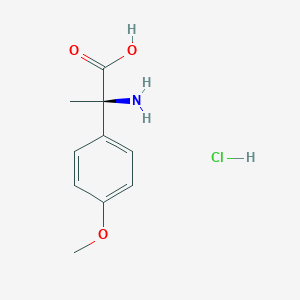
tert-Butyl 3-hydroxy-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various alkaloids . The compound 1-Boc-1H-indol-3-ol features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring, which is commonly used in organic synthesis to protect amines during chemical reactions.
Méthodes De Préparation
The synthesis of 1-Boc-1H-indol-3-ol typically involves the protection of the indole nitrogen with a Boc group. One common method is the reaction of indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-1H-indol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free indole.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, often using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-1H-indol-3-ol has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of more complex indole derivatives . In biology and medicine, indole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s ability to act as a precursor for bioactive molecules makes it valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Boc-1H-indol-3-ol and its derivatives involves interactions with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as activation, proliferation, and apoptosis . The specific pathways and targets depend on the structure of the derivative and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
1-Boc-1H-indol-3-ol can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 1H-indole-3-acetic acid. These compounds share the indole core structure but differ in their functional groups and biological activities . The presence of the Boc protecting group in 1-Boc-1H-indol-3-ol makes it unique, as it provides stability during synthetic transformations and can be easily removed under mild conditions.
Similar compounds include:
- 1H-indole-3-carbaldehyde
- 1H-indole-3-acetic acid
- 1H-indole-3-ethanol
These compounds highlight the versatility of the indole scaffold in various chemical and biological applications.
Propriétés
IUPAC Name |
tert-butyl 3-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUIDSRILQUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)





![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)
![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)

